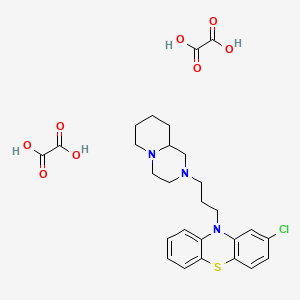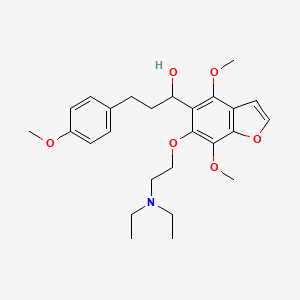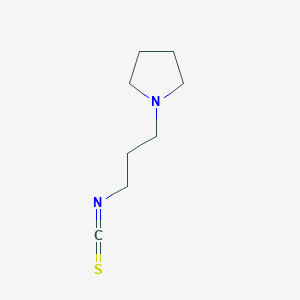
1-(3-Isothiocyanatopropyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Isothiocyanatopropyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring attached to a propyl chain with an isothiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Isothiocyanatopropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 3-bromopropyl isothiocyanate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Isothiocyanatopropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, where nucleophiles like amines or alcohols replace the sulfur atom, forming thiourea or carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiourea or carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Isothiocyanatopropyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Isothiocyanatopropyl)pyrrolidine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as thiol or amino groups, leading to the modification of protein function. The compound may target specific enzymes or receptors, disrupting their normal activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Isothiocyanatopropyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle used in various organic synthesis reactions.
Isothiocyanates: A class of compounds known for their reactivity and potential biological activities, including antimicrobial and anticancer properties.
Thiourea Derivatives: Compounds containing a thiourea group, often used in medicinal chemistry for their biological activities.
Uniqueness: this compound is unique due to the combination of the pyrrolidine ring and the isothiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
32813-22-2 |
|---|---|
Molekularformel |
C8H14N2S |
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
1-(3-isothiocyanatopropyl)pyrrolidine |
InChI |
InChI=1S/C8H14N2S/c11-8-9-4-3-7-10-5-1-2-6-10/h1-7H2 |
InChI-Schlüssel |
HLUZHWIKBSBZIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


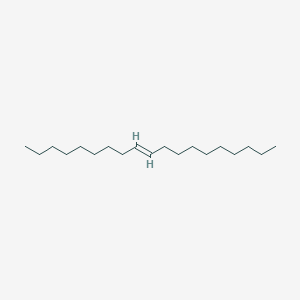
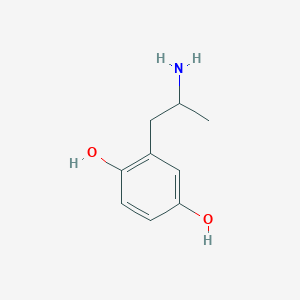
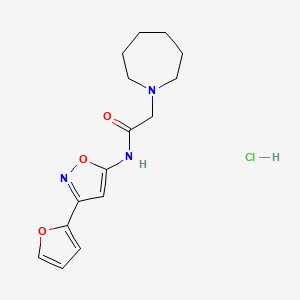
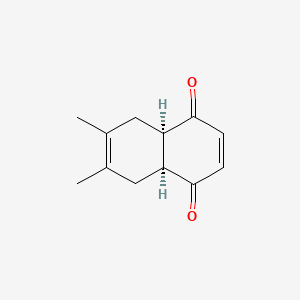
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
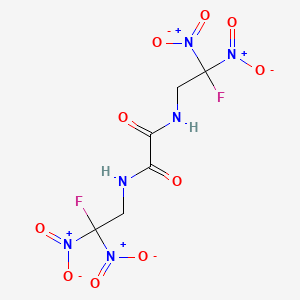
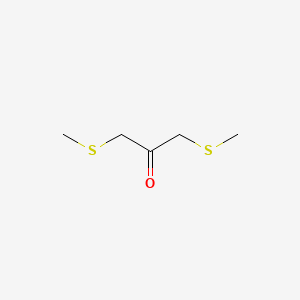
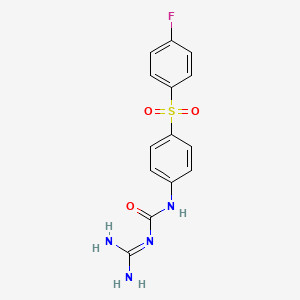
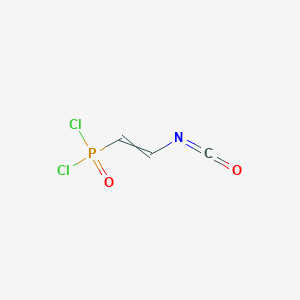
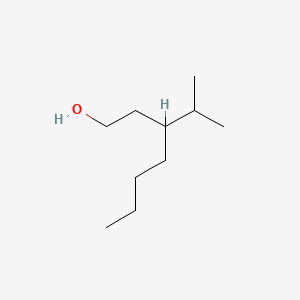
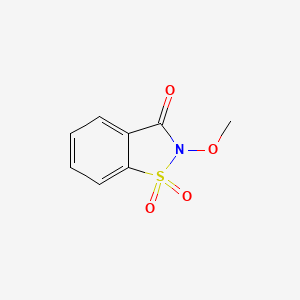
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
